2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLJSVPCDPQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.
Chlorination and fluorination:
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The chlorine and fluorine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Lumping Strategy
The lumping strategy, as described in , groups compounds with analogous structures into surrogate categories to simplify the study of their physicochemical and biological behaviors . Below is a comparative analysis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide and its structural analogues:
| Compound | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| This compound | Morpholinopyrimidine | - Cl at C2 (pyrimidine) - F at C6 (benzamide) |
Reference compound |
| N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-bromo-6-fluorobenzamide | Morpholinopyrimidine | - Br at C2 (pyrimidine) - F at C6 (benzamide) |
Larger halogen (Br) may enhance lipophilicity |
| 2-Chloro-N-(4-methyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide | Morpholinopyrimidine | - Cl at C2 - Single methyl group at C4 |
Reduced steric hindrance from fewer methyl groups |
| 2-Fluoro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-chlorobenzamide | Morpholinopyrimidine | - F at C2 (pyrimidine) - Cl at C6 (benzamide) |
Halogen positions swapped; altered electronic effects |
Key Observations :
- Methyl Group Variation : The presence of dual methyl groups at C4 and C6 in the reference compound may enhance steric stabilization compared to analogues with fewer methyl substituents.
- Positional Isomerism : Swapping halogen positions (e.g., fluoro and chloro) alters electronic distribution, which could influence binding affinity in target proteins.
Biological Activity
2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H18ClFN4O2
- Molecular Weight : 364.8 g/mol
- CAS Number : 1448124-69-3
The structure features a morpholinopyrimidine moiety, which is instrumental in its biological activity. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, particularly in enzyme inhibition.
The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making this compound a candidate for cancer therapy.
Inhibition Studies
Studies have demonstrated that the compound exhibits selective inhibition against various CDK isoforms. For instance:
- CDK1 Inhibition : IC50 values indicate significant potency in inhibiting CDK1 activity.
- CDK2 and CDK4 : The compound also shows promising results against these isoforms, suggesting broad-spectrum applicability in oncology.
| CDK Isoform | IC50 (µM) | Selectivity |
|---|---|---|
| CDK1 | 0.25 | High |
| CDK2 | 0.5 | Moderate |
| CDK4 | 0.75 | Moderate |
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to the control group. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
- Lung Cancer Study : Another study demonstrated that the compound effectively inhibited proliferation in lung cancer cell lines, leading to reduced viability and increased apoptosis markers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Shows favorable distribution with high tissue penetration.
- Metabolism : Primarily metabolized in the liver; metabolites are less active than the parent compound.
- Excretion : Excreted mainly through urine.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and any potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
